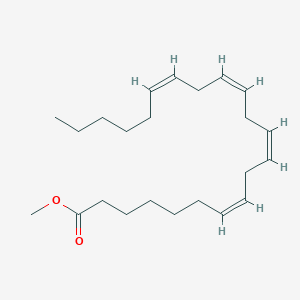

cis-7,10,13,16-Docosatetraenoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38O2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

InChI Key |

ABGHYAFHPINIHF-ZKWNWVNESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

cis-7,10,13,16-Docosatetraenoic acid methyl ester biological function

An In-depth Technical Guide to the Biological Functions of cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of cis-7,10,13,16-docosatetraenoic acid, more commonly known as Adrenic Acid (AdA), an omega-6 polyunsaturated fatty acid (PUFA) of significant biological interest. While its methyl ester derivative is frequently employed as a research tool, this document focuses on the biological functions of the parent compound, AdA, which is released intracellularly following the hydrolysis of the ester. We will explore its biosynthesis from arachidonic acid, its subsequent metabolism into a diverse array of bioactive signaling molecules, and its multifaceted roles in vascular physiology, inflammation, and neurodevelopment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental considerations, and a robust framework for future investigations into this complex lipid mediator.

Introduction: Understanding Adrenic Acid and its Methyl Ester

cis-7,10,13,16-Docosatetraenoic acid (Adrenic Acid, AdA) is a 22-carbon omega-6 PUFA. It is a naturally occurring fatty acid found in various tissues, with notable abundance in the adrenal glands, brain, kidneys, and vasculature.[1] AdA is structurally distinguished as a direct 2-carbon elongation product of the well-studied arachidonic acid (ARA).[2][3] This biosynthetic relationship positions AdA as a key downstream metabolite in the omega-6 pathway, capable of being converted into its own unique family of signaling molecules.

For research purposes, AdA is often supplied as This compound .[4][5][6][7][8] The esterification of the carboxylic acid group serves a critical practical purpose: it creates a more neutral and lipophilic molecule, which enhances its stability and solubility in organic solvents like ethanol or DMSO for the preparation of stock solutions.[9] In experimental systems, cellular esterases are presumed to hydrolyze the methyl ester, releasing the biologically active free fatty acid, Adrenic Acid, which can then be integrated into cellular membranes or metabolized.

Biosynthesis and Metabolic Fate of Adrenic Acid

The biological impact of AdA is largely dictated by its conversion into potent lipid mediators by the same enzymatic families that process arachidonic acid. Understanding this metabolic network is fundamental to interpreting experimental outcomes.

2.1. Biosynthesis from Arachidonic Acid

Adrenic acid is synthesized from arachidonic acid (20:4n-6) through a two-carbon chain elongation step primarily mediated by fatty acid elongase enzymes (ELOVL2 and ELOVL5).[1] This process converts the 20-carbon ARA into the 22-carbon AdA (22:4n-6).

2.2. Conversion to Bioactive Metabolites

Once formed, AdA serves as a substrate for three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway : AdA is metabolized by COX enzymes to produce dihomo-prostaglandins and dihomo-thromboxanes .[2] These molecules are structurally similar to the prostaglandins and thromboxanes derived from ARA but may have distinct biological activities.

-

Cytochrome P450 (CYP) Epoxygenase Pathway : CYP enzymes convert AdA into epoxydocosatrienoic acids (EDTs) , also known as dihomo-epoxyeicosatrienoic acids (dihomo-EETs).[2] These epoxides are potent signaling molecules, particularly in the cardiovascular system. They are subsequently hydrolyzed and inactivated by soluble epoxide hydrolase (sEH) to form dihydroxydocosatrienoic acids (DHDTs).[2]

-

Lipoxygenase (LOX) Pathway : AdA can be metabolized by various LOX enzymes to produce a range of hydroxydocosatetraenoic acids (HDTAs).

Furthermore, AdA can be a precursor to 4,7,10,13,16-docosapentaenoic acid (DPA, 22:5n-6) through a pathway involving further elongation to a 24-carbon intermediate, desaturation, and subsequent beta-oxidation (retroconversion) in the peroxisomes.[10][11]

Caption: Metabolic pathways of Adrenic Acid (AdA).

Core Biological Functions and Mechanisms

AdA and its metabolites exert significant influence over several physiological and pathophysiological processes.

3.1. Regulation of Vascular Tone

A primary and well-documented function of AdA is the regulation of vascular tone.[1] This action is mediated principally by its CYP-derived metabolites, the EDTs.

-

Endothelium-Derived Hyperpolarizing Factors (EDHFs) : EDTs function as potent EDHFs.[2] They are released from endothelial cells and act on adjacent smooth muscle cells, causing hyperpolarization and subsequent vasorelaxation. This contributes to the regulation of blood pressure and tissue blood flow.[12]

-

Modulation by sEH : The activity of EDTs is tightly controlled by the enzyme soluble epoxide hydrolase (sEH), which converts them to their less active diol forms (DHDTs).[2] Consequently, inhibitors of sEH are being explored as therapeutic agents to enhance the vasodilatory and cardioprotective effects of EDTs by prolonging their half-life.

3.2. A Dual Role in Inflammation

The role of AdA in inflammation is complex and appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory activities.

-

Pro-Inflammatory Effects : As an omega-6 fatty acid, high levels of AdA, particularly in the context of diets rich in omega-6 precursors, are associated with chronic inflammatory conditions.[12][13] It has been identified as an inflammation enhancer in non-alcoholic fatty liver disease (NAFLD).[1]

-

Anti-Inflammatory and Pro-Resolving Effects : Conversely, there is emerging evidence that AdA can contribute to the resolution of inflammation. It is metabolized into EDTs, which can exert anti-inflammatory effects.[2] Furthermore, some studies suggest AdA can act as a pro-resolving mediator, dampening the inflammatory response by blocking certain neutrophilic metabolites.[12] This duality underscores the need for further research to delineate the specific conditions that determine its functional outcome.

3.3. Impact on the Central Nervous System (CNS)

AdA is one of the most abundant PUFAs in the early human brain, highlighting its importance in neural development.[2][3][14]

-

Neurodevelopment : AdA is crucial for the proper development of neural tissues.[12] Its accumulation in the brain during early life suggests a structural and functional role in neuronal membrane composition and signaling.

-

Potential for Neurotoxicity : Despite its necessity, excessive levels of AdA may be detrimental. A study using Caenorhabditis elegans as a model system demonstrated that AdA impairs neurobehavioral development by increasing the production of reactive oxygen species (ROS) and inducing oxidative stress.[15] This finding suggests that the concentration of AdA must be tightly regulated to ensure healthy brain development.

Methodologies for Studying Adrenic Acid Methyl Ester

To facilitate rigorous and reproducible research, this section outlines core protocols for the handling and analysis of this compound.

4.1. Protocol 1: Solubilization and Preparation for In Vitro Assays

The lipophilic nature of fatty acid methyl esters (FAMEs) necessitates the use of an organic co-solvent for preparation of working solutions in aqueous cell culture media.

Objective: To prepare a high-concentration stock solution of this compound and dilute it to a working concentration for cell-based assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision pipettes

Procedure:

-

Stock Solution Preparation (e.g., 100 mM):

-

Under sterile conditions, add a precise volume of DMSO to a pre-weighed aliquot of the methyl ester. For example, to a 10 mg vial (MW: 346.55 g/mol ), add 288.6 µL of DMSO to achieve a 100 mM stock solution.

-

Vortex vigorously until the ester is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration. It is critical to add the DMSO-solubilized ester to the medium (not the other way around) while vortexing or swirling to prevent precipitation.

-

Self-Validating Control: Always include a vehicle control in your experiments, consisting of cell culture medium with the same final concentration of DMSO used for the highest concentration of the methyl ester. This ensures that any observed effects are due to the compound and not the solvent.

-

4.2. Protocol 2: Workflow for Lipid Extraction and Analysis

Analyzing the effects of AdA treatment requires robust methods to quantify the parent compound and its metabolites in biological samples.

Objective: To extract total lipids from cells or tissues and analyze the fatty acid profile, including AdA and its metabolites.

Methodology Overview:

-

Homogenization & Lipid Extraction:

-

Harvest cells or tissues and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer technique, which uses a chloroform/methanol solvent system.[16] An internal standard (e.g., a non-biological fatty acid like C17:0 or a stable isotope-labeled standard) should be added at the start to control for extraction efficiency and instrument variability.

-

-

Derivatization (for GC-MS):

-

For analysis of total fatty acid composition (including AdA incorporated into complex lipids), the extracted lipids must be transesterified.

-

This is typically achieved by heating the sample in a reagent like methanolic HCl or BF₃ in methanol, which converts all fatty acyl chains into their corresponding fatty acid methyl esters (FAMEs).[16][17]

-

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for separating and quantifying FAMEs. The resulting FAME profile will reveal changes in the relative abundance of AdA and other fatty acids.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for analyzing the bioactive metabolites of AdA (e.g., EDTs, HDTAs, dihomo-prostaglandins). This technique does not require derivatization of the extracted lipids and provides high sensitivity and specificity for these oxidized lipid species.[19]

-

Caption: Experimental workflow for the analysis of AdA and its metabolites.

Summary of Biological Activities

The following table summarizes the key reported biological functions of Adrenic Acid.

| Biological Function | Key Metabolite(s) | Model System | Observed Effect | Reference(s) |

| Vasodilation | EDTs | Arteries | Regulation of vascular tone, hyperpolarization of smooth muscle. | [1][2] |

| Inflammation (Pro) | AdA | db/db Mice (NAFLD model) | Enhances inflammation in non-alcoholic fatty liver disease. | [1] |

| Inflammation (Anti/Resolving) | AdA / EDTs | In vitro / In vivo models | Can dampen inflammation and act as a pro-resolving mediator. | [2][12] |

| Neurodevelopment | AdA | Early Human Brain | One of the most abundant fatty acids, crucial for development. | [2][12] |

| Neurotoxicity | AdA | C. elegans | Impairs neurobehavioral development via increased ROS production. | [15] |

| Thrombosis | AdA | In vitro | Potential prothrombotic agent via prostacyclin inhibition. |

Conclusion and Future Perspectives

cis-7,10,13,16-Docosatetraenoic acid (Adrenic Acid) is far more than a simple elongation product of arachidonic acid. It is a key substrate for the production of a unique class of lipid mediators with significant roles in cardiovascular health, inflammation, and neurology. The use of its methyl ester form provides a stable and convenient tool for researchers to probe these functions.

Future research should focus on several key areas:

-

Clarifying the Inflammatory Role: The dual pro- and anti-inflammatory roles of AdA need to be reconciled. Investigations should focus on how cell type, metabolic status, and the local inflammatory milieu dictate the balance of its metabolic products and ultimate functional outcome.

-

Human CNS Studies: While animal and in vitro models have been informative, further studies are needed to understand the precise role of AdA in human brain development and the potential consequences of its dysregulation.

-

Therapeutic Potential: The modulation of AdA metabolism, particularly through the inhibition of soluble epoxide hydrolase to increase the bioavailability of protective EDTs, represents a promising therapeutic avenue for cardiovascular diseases.

This guide provides a foundational framework for understanding and investigating the complex biology of Adrenic Acid. By employing rigorous, self-validating experimental designs and advanced analytical techniques, the scientific community can continue to unravel the contributions of this important fatty acid to health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. moleculardepot.com [moleculardepot.com]

- 7. This compound. Life Science Products [e-lspi.com]

- 8. This compound | C23H38O2 | CID 12823768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Reevaluation of the pathway for the metabolism of 7,10,13, 16-docosatetraenoic acid to 4,7,10,13,16-docosapentaenoic acid in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the biosynthesis of 4,7,10,13,16-docosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docosatetraenoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. Docosatetraenoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. Adrenic Acid | C22H36O2 | CID 5497181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 7,10,13,16-Docosatetraenoic acid impairs neurobehavioral development by increasing reactive oxidative species production in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 17. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jianhaidulab.com [jianhaidulab.com]

- 19. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the role of cis-7,10,13,16-Docosatetraenoic acid methyl ester in cell signaling

An In-Depth Technical Guide to the Role of Adrenic Acid (cis-7,10,13,16-Docosatetraenoic Acid) and its Methyl Ester in Cellular Signaling

Abstract

This technical guide provides a comprehensive overview of cis-7,10,13,16-docosatetraenoic acid, more commonly known as Adrenic Acid (AdA), and its role in cellular signaling. AdA is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) derived from the two-carbon elongation of arachidonic acid (AA).[1] While present in various tissues, it is particularly abundant in the adrenal glands, brain, and vascular system.[2][3] The biological activities of AdA are not primarily exerted by the parent molecule but rather through a diverse array of bioactive metabolites generated by three key enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2][4] These metabolites, including dihomo-prostanoids and epoxydocosatrienoic acids (EDTs), are pivotal signaling molecules that regulate a wide range of pathophysiological processes such as vascular function, inflammation, lipid metabolism, and oxidative stress.[3] The methyl ester form of AdA serves as a crucial research tool, offering a more lipophilic and stable vehicle for the delivery of AdA in experimental settings.[2][5] This guide will detail the metabolic activation of AdA, its key signaling functions in vascular, inflammatory, and neural contexts, and provide validated experimental protocols for its study.

Introduction to Adrenic Acid (AdA)

Chemical Identity and Nomenclature

Adrenic acid (AdA) is a very long-chain fatty acid with the chemical designation (7Z,10Z,13Z,16Z)-Docosa-7,10,13,16-tetraenoic acid.[1] It is structurally identical to the well-known arachidonic acid but possesses a two-carbon extension on its carboxyl end.[6] This structural similarity dictates its metabolic fate and functional parallels with AA.

The subject of this guide, cis-7,10,13,16-Docosatetraenoic acid methyl ester , is the methyl ester derivative of AdA.[7] This modification increases the molecule's lipophilicity, which facilitates its transport across cell membranes in research applications.[8] Once inside the cell, cellular esterases are presumed to cleave the methyl group, releasing the biologically active Adrenic acid for subsequent metabolism.

Biosynthesis: The Elongation of Arachidonic Acid

AdA is not an essential fatty acid; instead, it is synthesized endogenously from arachidonic acid (AA, 20:4n-6) through the action of fatty acid elongase enzymes.[9] This conversion is a critical step, particularly in tissues with high AdA demand, such as the developing brain, where AdA is one of the most abundant fatty acids and is vital for the enrichment of myelin lipids.[9][10] Upon cellular stimulation, phospholipases release AdA from the sn-2 position of membrane phospholipids, making it available for enzymatic conversion into signaling molecules.[2]

Metabolic Activation: The Gateway to Bioactivity

The signaling functions of AdA are almost exclusively mediated by its downstream metabolites. The metabolic pathways of AdA mirror those of arachidonic acid, resulting in a unique family of lipid mediators with distinct biological effects.[2]

The Cyclooxygenase (COX) Pathway: Dihomo-Prostanoids

COX enzymes metabolize AdA into a series of "dihomo" prostaglandins and thromboxanes.[11][12] A key product in human vascular endothelial cells is dihomo-prostacyclin (DH-PGI₂).[4][6] This molecule has been shown to be a potent inhibitor of thrombin-induced platelet aggregation, highlighting a role in regulating hemostasis and vascular health.[11]

The Lipoxygenase (LOX) Pathway: Dihomo-Hydroxyeicosatetraenoic Acids

The LOX pathway converts AdA into various dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[4][12] While this pathway is less characterized than the others for AdA, these metabolites are generally involved in inflammatory responses and cell proliferation.

The Cytochrome P450 (CYP450) Pathway: Epoxydocosatrienoic Acids (EDTs)

Perhaps the most significant pathway for AdA's role in vascular signaling is its metabolism by CYP450 epoxygenases. This reaction produces four regioisomers of epoxydocosatrienoic acids (EDTs), also referred to as dihomo-epoxyeicosatrienoic acids (DH-EETs).[13][14] These EDTs are potent signaling molecules, particularly in the vasculature.[4][6] The bioactivity of EDTs is terminated by the soluble epoxide hydrolase (sEH), which converts them to their corresponding, and generally less active, dihydroxydocosatrienoic acids (DHDTs).[1]

Key Signaling Roles of Adrenic Acid Metabolites

Regulation of Vascular Tone: AdA Metabolites as Endothelium-Derived Hyperpolarizing Factors (EDHFs)

A primary and well-documented role for AdA is in the regulation of vascular tone.[11] Metabolites derived from the CYP450 pathway, specifically DH-16,17-EET, act as potent vasodilators.[6] They are considered endogenous endothelium-derived hyperpolarizing factors (EDHFs).[6]

The mechanism involves the activation of large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[2][4] This activation leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change in membrane potential prevents the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium, smooth muscle relaxation, and ultimately, vasodilation.[4][6] This vasodilatory effect is crucial for regulating blood flow and pressure in various vascular beds, including the coronary and adrenal arteries.[6][11]

The Dichotomous Role in Inflammation

The influence of AdA on inflammation is complex and highly context-dependent, with reports supporting both anti-inflammatory and pro-inflammatory roles.

Contrary to the general classification of omega-6 fatty acids as pro-inflammatory, AdA has demonstrated significant anti-inflammatory and pro-resolving properties.[15] In functional studies with human neutrophils, AdA potently inhibits the formation of leukotriene B₄ (LTB₄), a powerful chemoattractant that recruits immune cells to sites of inflammation.[15][16] Furthermore, AdA exposure can enhance the clearance of apoptotic neutrophils by macrophages (efferocytosis), a key step in the resolution of inflammation.[15] These findings suggest AdA may act as an endogenous regulator that helps dampen acute inflammation and promote tissue healing.[9]

In contrast, under certain pathological conditions, AdA can exacerbate inflammation. In experimental models of non-alcoholic fatty liver disease (NAFLD), accumulated AdA in hepatocytes was shown to enhance the expression of pro-inflammatory chemokine genes, such as TNFα and IL8, when stimulated with cytokines.[17] Additionally, in human endothelial cells, AdA can enhance the activity of tissue factor, the primary initiator of the coagulation cascade, which can contribute to a pro-thrombotic state associated with vascular inflammation.[2]

| Role in Inflammation | Key Mechanism | Cellular Context | Outcome |

| Anti-inflammatory | Inhibition of LTB₄ synthesis[15][16] | Neutrophils | Reduced immune cell recruitment |

| Pro-resolving | Enhanced efferocytosis[15] | Macrophages, Apoptotic Neutrophils | Clearance of dead cells, inflammation resolution |

| Pro-inflammatory | Upregulation of chemokine genes[17] | Hepatocytes (in NAFLD) | Exacerbated liver inflammation |

| Pro-thrombotic | Increased Tissue Factor activity[2] | Endothelial Cells | Enhanced coagulation cascade |

Functions in the Central Nervous System

AdA is a major constituent of the early human brain and plays a significant role in neurodevelopment.[1][10] It is readily incorporated into myelin phospholipids, suggesting a crucial role in neuronal insulation and signal propagation.[10] Studies have shown that levels of AdA-containing phospholipids in the brain decline with age and in neurodegenerative conditions like Alzheimer's disease, pointing to its importance in maintaining neuronal health.[2]

Modulation of ER Stress and Nociception

Recent research has uncovered a protective role for AdA's CYP450-derived metabolites, the EDTs. In vitro studies using human embryonic kidney cells demonstrated that a methyl ester mixture of EDT regioisomers could significantly reduce endoplasmic reticulum (ER) stress.[2][5] This is significant as prolonged ER stress is implicated in numerous diseases and can lead to apoptosis. Furthermore, in vivo administration of this EDT methyl ester mixture was effective in alleviating carrageenan-induced inflammatory pain in rats, suggesting that these lipid mediators have analgesic properties.[5][13][14]

Methodologies for Studying AdA Signaling

Investigating the effects of lipophilic molecules like AdA requires robust and reproducible methodologies. The use of AdA methyl ester is common in these protocols to ensure efficient delivery to cells.

Protocol: Preparation of AdA Stock Solutions for Cell Culture

A significant challenge in studying fatty acids is their low solubility in aqueous culture media. Traditional methods rely on conjugation to bovine serum albumin (BSA), which can introduce experimental variability. A modern, albumin-free method provides a more controlled system.[18][19]

Rationale: This ultrasonication-based method creates stable fatty acid micelles, ensuring consistent delivery without the confounding biological activities of albumin.[18]

Methodology:

-

Prepare a 100 mM stock solution of Adrenic Acid Methyl Ester in 100% ethanol.

-

In a sterile glass tube, add the desired volume of the ethanol stock.

-

Under a sterile hood, evaporate the ethanol completely using a gentle stream of nitrogen gas.

-

Resuspend the fatty acid film in pre-warmed, serum-free cell culture medium to the desired final stock concentration (e.g., 10 mM).

-

Sonicate the solution in a water bath sonicator for 10-15 minutes until it forms a stable, slightly cloudy micellar solution.[19]

-

This stock can be stored at 4°C for several weeks and diluted directly into the culture medium for experiments.

Protocol: In Vitro Assessment of AdA on Endothelial Cell Activation

This workflow assesses the pro-inflammatory potential of AdA on vascular endothelial cells by measuring the expression of key adhesion molecules and chemokines.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard EGM-2 medium.

-

Seeding: Plate cells in 6-well plates and grow to ~80% confluency.

-

Treatment: Starve cells in basal medium for 2 hours, then treat with the prepared AdA methyl ester solution (or vehicle control) at desired concentrations (e.g., 10-100 µM) for 18-24 hours.

-

Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), for the final 4 hours of the incubation.

-

Harvesting and Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the relative mRNA levels of inflammatory markers like VCAM-1, ICAM-1, and IL-8.

Protocol: Analysis of AdA-induced Vasodilation

Ex vivo wire myography is the gold standard for assessing the direct effect of compounds on vascular tone.

Rationale: This technique allows for precise measurement of arterial contraction and relaxation, and the use of endothelium-denuded vessels serves as a critical control to determine if the effect is endothelium-dependent.[11]

Methodology:

-

Vessel Dissection: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into 2 mm rings.

-

Mounting: Mount the rings on a wire myograph in a heated, oxygenated physiological salt solution.

-

Pre-constriction: After equilibration, pre-constrict the arterial rings with a vasoconstrictor like U-46619 or phenylephrine to achieve a stable submaximal contraction.

-

Cumulative Dosing: Add AdA (or its metabolites like DH-16,17-EET) in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

-

Data Recording: Record the relaxation response as a percentage of the pre-constriction tone.

-

Controls: Repeat the experiment in the presence of specific inhibitors (e.g., COX, CYP450, or K+ channel blockers) or in vessels where the endothelium has been mechanically removed to elucidate the signaling pathway.[4]

Conclusion and Future Directions

Cis-7,10,13,16-docosatetraenoic acid (Adrenic Acid) is far more than a simple structural lipid. It is a precursor to a complex family of bioactive metabolites that play critical and often contradictory roles in cell signaling. Its CYP450-derived metabolites are potent vasodilators, while its impact on inflammation ranges from pro-resolving to pro-inflammatory depending on the cellular and pathological context.[4][15][17] The methyl ester form of AdA remains an invaluable tool for researchers to probe these functions with greater precision.

Future research should focus on identifying the specific cell surface and nuclear receptors that mediate the effects of AdA and its various metabolites. A deeper understanding of the factors that dictate its pro- versus anti-inflammatory switch will be crucial for harnessing its therapeutic potential. Given its roles in vascular health, inflammation resolution, and neuroprotection, AdA and its metabolic pathways represent promising targets for the development of novel therapeutics for cardiovascular, inflammatory, and neurodegenerative diseases.[2][3]

References

- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenic acid: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. iasp-pain.org [iasp-pain.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound | C23H38O2 | CID 12823768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Docosatetraenoic (DTA) 22:4 n6 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 18. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]

- 19. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 7,10,13,16-Docosatetraenoic Acid: A Technical Guide for Researchers

Introduction: The Significance of 7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)

7,10,13,16-Docosatetraenoic acid, a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) commonly known as adrenic acid (AdA), is a significant lipid molecule with diverse physiological roles. While often overshadowed by its more famous precursor, arachidonic acid (AA), AdA is particularly abundant in the brain, adrenal glands, and the vascular system.[1] Its presence and metabolism are implicated in a range of biological processes, from inflammatory responses and vascular function to neurological health.[1] For researchers in drug development and the life sciences, a thorough understanding of the AdA biosynthetic pathway is crucial for elucidating its role in disease and identifying potential therapeutic targets. This guide provides an in-depth technical overview of the core biosynthetic pathway of AdA, its regulation, and a validated experimental protocol for its analysis.

The Core Biosynthetic Pathway: From Linoleic Acid to Adrenic Acid

The synthesis of adrenic acid is an elegant multi-step process that begins with the essential fatty acid, linoleic acid (LA; 18:2n-6), which must be obtained from the diet. The pathway involves a series of sequential desaturation and elongation reactions primarily occurring in the endoplasmic reticulum.[2] The n-6 and n-3 PUFA synthesis pathways compete for the same enzymatic machinery.[3]

The conversion of linoleic acid to adrenic acid can be conceptually divided into two main phases:

-

Synthesis of the Precursor: Arachidonic Acid (AA)

-

Chain Elongation to Adrenic Acid (AdA)

The key enzymatic players in this pathway are the fatty acid desaturases (FADS) and the elongation of very long-chain fatty acids (ELOVL) enzymes.[3]

Phase 1: Synthesis of Arachidonic Acid (AA) from Linoleic Acid (LA)

-

Initial Desaturation by Δ6-Desaturase (FADS2): The pathway is initiated by the action of Δ6-desaturase (FADS2), which introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid. This enzymatic step converts linoleic acid (18:2n-6) into γ-linolenic acid (GLA; 18:3n-6).[3][4] This is often considered a rate-limiting step in the synthesis of long-chain PUFAs.[3]

-

Elongation by ELOVL5: Following desaturation, γ-linolenic acid is elongated by the enzyme ELOVL5. This adds a two-carbon unit to the carboxyl end of GLA, resulting in the formation of dihomo-γ-linolenic acid (DGLA; 20:3n-6).[5]

-

Final Desaturation by Δ5-Desaturase (FADS1): The final step in arachidonic acid synthesis is catalyzed by Δ5-desaturase (FADS1). This enzyme introduces a double bond at the fifth carbon of dihomo-γ-linolenic acid, yielding arachidonic acid (AA; 20:4n-6).[5]

Phase 2: Chain Elongation of Arachidonic Acid (AA) to Adrenic Acid (AdA)

The conversion of the 20-carbon arachidonic acid to the 22-carbon adrenic acid is accomplished through a two-carbon chain elongation. This crucial step is primarily catalyzed by the enzyme ELOVL2 , with some contribution from ELOVL5 .[6][7] This reaction directly converts arachidonic acid (20:4n-6) into adrenic acid (22:4n-6).[8]

Visualizing the Pathway

To provide a clear visual representation of the biosynthetic cascade, the following diagram illustrates the sequential conversion of linoleic acid to adrenic acid.

Figure 1: Biosynthesis pathway of Adrenic Acid from Linoleic Acid.

Regulation of the Adrenic Acid Biosynthetic Pathway

The synthesis of adrenic acid is a tightly regulated process, influenced by a variety of nutritional and hormonal factors. This regulation primarily occurs at the level of gene expression of the key desaturase and elongase enzymes.

Transcriptional Control

A central player in the transcriptional regulation of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) . SREBP-1c is a master regulator that controls the expression of genes involved in fatty acid synthesis.[9] The expression of both FADS2 and ELOVL5 is, in part, under the control of SREBP-1c.[10] The activity of SREBP-1c itself is modulated by hormonal signals, most notably insulin.

The Liver X Receptor alpha (LXRα) also plays a significant role, as it can induce the expression of SREBP-1c, thereby indirectly upregulating ELOVL5.[10]

Hormonal and Dietary Regulation

-

Insulin: Insulin is a potent activator of both Δ6- and Δ5-desaturases, promoting the conversion of dietary linoleic acid towards arachidonic acid and subsequently adrenic acid. In conditions of insulin deficiency, such as in type 1 diabetes, the activity of these desaturases is depressed.

-

Glucagon and Catecholamines: Conversely, hormones like glucagon and adrenaline tend to suppress the activity of Δ6- and Δ5-desaturases.

-

Dietary Polyunsaturated Fatty Acids (PUFAs): The dietary intake of PUFAs can exert feedback inhibition on their own synthesis. High levels of dietary PUFAs can suppress the expression of SREBP-1c, leading to a downregulation of the entire biosynthetic pathway.[10] The ratio of omega-6 to omega-3 fatty acids in the diet is also a critical determinant of the final products, as both families of PUFAs compete for the same desaturase and elongase enzymes.

Quantitative Overview of Key Enzymes and Intermediates

| Intermediate Fatty Acid | Carbon Number and Double Bonds | Key Enzyme(s) | Subcellular Location |

| Linoleic Acid | 18:2n-6 | - | Diet |

| γ-Linolenic Acid | 18:3n-6 | Δ6-Desaturase (FADS2) | Endoplasmic Reticulum |

| Dihomo-γ-Linolenic Acid | 20:3n-6 | ELOVL5 | Endoplasmic Reticulum |

| Arachidonic Acid | 20:4n-6 | Δ5-Desaturase (FADS1) | Endoplasmic Reticulum |

| Adrenic Acid | 22:4n-6 | ELOVL2 / ELOVL5 | Endoplasmic Reticulum |

Experimental Protocol: Analysis of Adrenic Acid and its Precursors by Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of adrenic acid and its biosynthetic intermediates is essential for studying their roles in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid profiles. The following protocol outlines a robust workflow for the analysis of total fatty acids from biological samples such as cultured cells or tissues.

Workflow Overview

The experimental workflow can be broken down into three main stages:

-

Lipid Extraction: Isolation of total lipids from the biological matrix.

-

Derivatization: Conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Separation and quantification of the FAMEs.

Figure 2: Workflow for Fatty Acid Analysis by GC-MS.

Step-by-Step Methodology

1. Lipid Extraction (Modified Folch Method)

-

Rationale: The Folch method utilizes a chloroform:methanol mixture to efficiently extract a broad range of lipids from biological samples. The subsequent addition of a salt solution induces phase separation, allowing for the isolation of the lipid-containing organic phase.

-

Procedure:

-

Homogenize the cell pellet or tissue sample in a 2:1 (v/v) mixture of chloroform:methanol. Use a volume that is 20 times the volume of the sample.

-

Agitate the mixture vigorously for 15-20 minutes at room temperature.

-

Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Rationale: Fatty acids in their free form are not sufficiently volatile for GC analysis. Derivatization to FAMEs increases their volatility and improves their chromatographic properties. Boron trifluoride (BF3) in methanol is a common and effective reagent for this purpose.[10]

-

Procedure:

-

To the dried lipid extract, add 2 mL of 12% BF3 in methanol.

-

Incubate the mixture at 60°C for 10 minutes in a tightly sealed tube.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of water to the tube.

-

Vortex the mixture thoroughly and then centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC-MS analysis.

-

3. GC-MS Analysis

-

Rationale: Gas chromatography separates the FAMEs based on their boiling points and polarity. The mass spectrometer then fragments the eluted FAMEs, generating a unique mass spectrum for each compound, allowing for their identification and quantification.

-

Typical GC-MS Parameters:

-

GC Column: A polar capillary column (e.g., HP-5MS) is suitable for separating FAMEs.

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 5°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Scan Range: m/z 50-550

-

-

Quantification: For accurate quantification, it is recommended to use an internal standard, such as heptadecanoic acid (C17:0), which is added to the sample before lipid extraction. A standard curve of known concentrations of FAMEs should also be run to calibrate the instrument response.

Conclusion

The biosynthesis of 7,10,13,16-docosatetraenoic acid is a tightly regulated and vital pathway that contributes to the complex lipid landscape of mammalian cells. A detailed understanding of the enzymes, intermediates, and regulatory mechanisms involved is paramount for researchers investigating the roles of this important omega-6 fatty acid in health and disease. The provided technical guide and experimental protocol offer a solid foundation for the exploration of adrenic acid biosynthesis and its physiological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children | PLOS One [journals.plos.org]

- 3. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hormonal modulation of delta6 and delta5 desaturases: case of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources of cis-7,10,13,16-Docosatetraenoic acid

An In-depth Technical Guide on the Natural Sources of cis-7,10,13,16-Docosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-7,10,13,16-Docosatetraenoic acid, more commonly known as Adrenic Acid (AdA), is a significant long-chain omega-6 polyunsaturated fatty acid (PUFA). As a direct elongation product of arachidonic acid, AdA is a key component of cellular membranes, particularly in the nervous and endocrine systems, and serves as a precursor to a unique class of bioactive lipid mediators. Despite its physiological importance, a comprehensive understanding of its natural distribution remains dispersed. This technical guide consolidates the current knowledge on the natural sources of Adrenic Acid, detailing its presence in animal tissues and select microorganisms. Furthermore, this document provides an in-depth overview of its biosynthetic pathway and outlines validated methodologies for its extraction, purification, and quantification from biological matrices.

Part 1: Introduction to cis-7,10,13,16-Docosatetraenoic Acid (Adrenic Acid)

Adrenic acid (AdA) is a 22-carbon omega-6 fatty acid that plays a crucial role in human physiology.[1] It is structurally distinguished by four cis-double bonds, as detailed in Table 1. Historically overshadowed by its precursor, arachidonic acid (ARA), and the more widely studied omega-3 PUFAs, recent research has illuminated AdA's distinct metabolic and signaling functions. It is one of the most abundant fatty acids found in the early human brain, highlighting its importance during neural development.[1][2] AdA is also found in significant concentrations in the adrenal glands, kidneys, and vasculature.[3]

Table 1: Chemical Identity of cis-7,10,13,16-Docosatetraenoic Acid

| Property | Value |

| Common Name | Adrenic Acid (AdA) |

| Systematic Name | (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid[4] |

| Chemical Formula | C₂₂H₃₆O₂[5][6] |

| Molecular Weight | 332.52 g/mol [5][7] |

| CAS Number | 28874-58-0[5][7][8] |

| Lipid Class | Omega-6 Polyunsaturated Fatty Acid[1][4] |

Part 2: Natural Occurrence and Major Sources

The natural distribution of Adrenic Acid is predominantly in mammalian tissues, where it is maintained through a balance of biosynthesis and incorporation into complex lipids. Unlike omega-3 fatty acids like EPA and DHA, which are abundant in marine oils, AdA is not typically found in high concentrations in fish or plant-based oils.[9][10]

Animal Tissues: The Primary Reservoir

Adrenic acid is a naturally occurring polyunsaturated fatty acid primarily found in animal tissues, reflecting its endogenous synthesis from arachidonic acid.[3]

-

Brain: AdA is one of the most plentiful fatty acids in the developing human brain, suggesting a critical role in neurogenesis, myelination, and overall neural health.[1][2] It is a major component of myelin phospholipids.[2]

-

Adrenal Glands: As its name implies, Adrenic Acid is notably concentrated in the adrenal glands.[3] Here, it is involved in regulating vascular tone in the adrenal cortex.[3]

-

Kidney and Vasculature: Significant levels of AdA are also present in the kidney and blood vessels, where its metabolites can act as signaling molecules.[3]

Microbial and Algal Sources

While the primary sources are animal-based, some microorganisms have been identified as containing Adrenic Acid.

-

Euglena gracilis : This photosynthetic flagellate is a known producer of various PUFAs and has been reported to contain Adrenic Acid.[4]

-

Caenorhabditis elegans : The nematode C. elegans also possesses AdA as part of its lipid profile.[4]

The exploration of microbial sources for commercial production remains an area of active research. Thraustochytrids, a group of marine microbes known for producing high levels of DHA, primarily synthesize it via a polyketide synthase (PKS) pathway, which is distinct from the elongase/desaturase pathway that produces AdA.[11]

Plant Sources

Terrestrial plants are generally not significant natural sources of Adrenic Acid.[10] Common plant oils are rich in shorter-chain omega-6 fatty acids like linoleic acid (LA) but lack the enzymatic machinery to convert them efficiently into very-long-chain PUFAs like AdA.[12] Recent metabolic engineering efforts have successfully produced AdA in oilseed crops like Brassica carinata, demonstrating that while not naturally present, the biosynthetic pathway can be established in a plant system.[13]

Part 3: Biosynthesis of Adrenic Acid

The synthesis of Adrenic Acid in mammals is a direct and efficient process involving the elongation of arachidonic acid (ARA, 20:4n-6). This contrasts with the more complex "Sprecher's Shunt" required for the synthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA).[14]

The core biosynthetic step is a two-carbon chain elongation of ARA, catalyzed by fatty acid elongase enzymes (ELOVLs).[3] Specifically, ELOVL2 and ELOVL5 have been identified as key enzymes in this conversion.[3] This pathway underscores the metabolic link between dietary intake of ARA (or its precursor, linoleic acid) and the endogenous levels of AdA.

Caption: Biosynthesis of Adrenic Acid from Arachidonic Acid.

Part 4: Methodologies for Extraction, Isolation, and Quantification

The accurate analysis of Adrenic Acid from biological samples requires robust and validated methodologies to ensure sample integrity and precise measurement. The susceptibility of PUFAs to oxidation necessitates careful handling at all stages.

Experimental Workflow Overview

Caption: Standard workflow for the analysis of Adrenic Acid.

Protocol 1: Total Lipid Extraction from Animal Tissue

This protocol is based on the widely used Folch and Bligh & Dyer methods, which utilize a chloroform/methanol solvent system to efficiently extract lipids.[15][16]

Causality: The use of a polar solvent (methanol) and a non-polar solvent (chloroform) in a specific ratio ensures the disruption of cell membranes and the solubilization of a broad range of lipids, from polar phospholipids to neutral triacylglycerols. The subsequent addition of water or a salt solution creates a phase separation, partitioning the lipids into the lower chloroform layer.

Methodology:

-

Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v). The use of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent lipid peroxidation.

-

Extraction: Transfer the homogenate to a glass tube. Vortex vigorously for 2 minutes. Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

-

Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

For analysis by Gas Chromatography (GC), the carboxylic acid group of the fatty acid must be derivatized to a more volatile ester form.[17] Methylation is the most common approach.

Causality: The low volatility of free fatty acids makes them unsuitable for GC analysis. Conversion to FAMEs increases their volatility, allowing them to travel through the GC column at lower temperatures, which prevents thermal degradation and improves chromatographic resolution.[18]

Methodology:

-

Reagent Preparation: Prepare a 14% boron trifluoride (BF₃) in methanol solution. This is a highly effective esterification agent.

-

Reaction: Re-dissolve the dried lipid extract (from Protocol 1) in 1 mL of toluene. Add 2 mL of 14% BF₃-methanol solution.

-

Incubation: Tightly cap the tube and heat at 100°C for 45 minutes in a heating block.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water. Vortex thoroughly.

-

Collection: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs. Collect this layer for GC analysis.

Protocol 3: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the routine quantification of fatty acids.[17][19]

Causality: A capillary column with a polar stationary phase (e.g., a wax-type column) separates FAMEs based on their chain length and degree of unsaturation.[20] The Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification when calibrated with appropriate standards.

Methodology:

-

Instrumentation: Use a Gas Chromatograph equipped with an FID, a split/splitless injector, and a polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).[19]

-

GC Conditions (Typical):

-

Injection: Inject 1 µL of the FAMEs solution (in hexane) into the GC.

-

Identification and Quantification: Identify the Adrenic Acid methyl ester peak by comparing its retention time to a certified reference standard (e.g., cis-7,10,13,16-Docosatetraenoic Acid Methyl ester).[21] Quantify by comparing the peak area to a calibration curve generated from the standard.

Table 2: Summary of GC-FID Analytical Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Polar Capillary (e.g., SP-2560, DB-WAX) | Provides optimal separation of FAMEs based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |

| Injector Mode | Split | Prevents column overloading when analyzing concentrated samples. |

| Oven Program | Temperature Gradient | Allows for the separation of a wide range of fatty acids with different volatilities in a single run. |

| Detector | Flame Ionization Detector (FID) | Robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range. |

Part 5: Biological Activities and Therapeutic Potential

Adrenic Acid is not merely a structural component but is also a substrate for enzymatic conversion into potent signaling molecules.[1]

-

Metabolism: It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce dihomo-prostaglandins and other eicosanoid-like molecules.[1]

-

Inflammation: AdA has been identified as an inflammation enhancer in the context of non-alcoholic fatty liver disease (NAFLD).[3]

-

Therapeutic Interest: Its role in cellular processes has made it a compound of interest for potential therapeutic applications in conditions like hepatic steatosis and certain types of cancer.[5]

Part 6: Conclusion and Future Directions

cis-7,10,13,16-Docosatetraenoic acid is a physiologically vital omega-6 fatty acid, with its primary natural reservoirs being mammalian brain and endocrine tissues. Its biosynthesis is a direct elongation from arachidonic acid. While microbial sources exist, they are not yet commercially viable, and plant sources are negligible without genetic modification. The analytical protocols detailed herein provide a robust framework for researchers to accurately extract and quantify AdA from biological matrices.

Future research should focus on further elucidating the specific roles of AdA and its metabolites in health and disease. Exploring novel microbial sources through bioprospecting and optimizing metabolic engineering strategies in plants or microorganisms could provide sustainable alternative sources of this important fatty acid for research and potential therapeutic development.

References

- 1. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adrenic Acid | C22H36O2 | CID 5497181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-7,10,13,16-Docosatetraenoic acid | 28874-58-0 | FD178368 [biosynth.com]

- 6. 7,10,13,16-Docosatetraenoic acid | C22H36O2 | CID 5282844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-7,10,13,16-Docosatetraenoic acid = 98 GC 28874-58-0 [sigmaaldrich.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. saspublishers.com [saspublishers.com]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. Analytical Method Assessment for the Determination of DHA and Fatty Acids Present in Unextracted Aurantiochytrium limacinum Biomass [scirp.org]

- 20. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide to Docosatetraenoic Acid Methyl Ester: Properties, Analysis, and Handling

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties and handling of key biomolecules is paramount. This guide provides a detailed exploration of docosatetraenoic acid methyl ester, a long-chain polyunsaturated fatty acid methyl ester (PUFA-ME) of significant interest in various research fields. While several isomers of docosatetraenoic acid exist, this guide will focus on the most commonly encountered forms, providing both specific data where available and expert insights based on related compounds.

Introduction to Docosatetraenoic Acid Methyl Ester

Docosatetraenoic acid (DTA) is a C22 polyunsaturated fatty acid with four double bonds. Its methyl ester form is frequently used in research due to its increased volatility and stability compared to the free fatty acid, making it more amenable to analytical techniques such as gas chromatography. The positions of the double bonds can vary, leading to different isomers with potentially distinct biological activities and physical properties. Some of the notable isomers include:

-

Adrenic acid methyl ester (all-cis-7,10,13,16-docosatetraenoic acid methyl ester): A key omega-6 fatty acid found in the brain and other tissues.

-

all-cis-6,9,12,15-Docosatetraenoic acid methyl ester: An omega-3 isomer.

-

all-cis-4,10,13,16-Docosatetraenoic acid methyl ester: Another isomer with a unique double bond configuration.

This guide will delve into the structural and chemical characteristics of these molecules, offering a practical resource for their application in a laboratory setting.

Physical Properties: A Comparative Overview

Obtaining precise, experimentally determined physical data for every isomer of docosatetraenoic acid methyl ester is challenging due to their limited commercial availability and the focus of much research on the more common fatty acids. However, we can compile a combination of computed data and experimental values for closely related compounds to provide a reliable reference.

| Property | Isomer/Related Compound | Value | Source |

| Molecular Formula | All Isomers | C₂₃H₃₈O₂ | [1][2][3][4] |

| Molecular Weight | All Isomers | 346.55 g/mol | [1] |

| Physical Form | cis-7,10,13,16-Docosatetraenoic acid methyl ester | Liquid | |

| Boiling Point (Predicted) | This compound | 432.1 ± 24.0 °C | [1] |

| Density (Predicted) | This compound | 0.897 ± 0.06 g/cm³ | [1] |

| Refractive Index | This compound | n25/D 1.4821 | [1] |

| Solubility | 4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic Acid methyl ester | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [4] |

Expert Insight: The predicted high boiling point is characteristic of long-chain fatty acid esters. Due to their polyunsaturated nature, these compounds are prone to degradation at elevated temperatures, making vacuum distillation the preferred method for purification if required. The solubility in organic solvents like ethanol, DMF, and DMSO is typical for these lipophilic molecules.

Chemical Properties and Reactivity

The chemical behavior of docosatetraenoic acid methyl ester is largely dictated by the presence of the ester functional group and the four double bonds within the acyl chain.

Oxidative Stability

A critical consideration for handling polyunsaturated fatty acids is their susceptibility to oxidation. The bis-allylic carbons (methylene groups located between two double bonds) are particularly prone to hydrogen abstraction, initiating a free-radical chain reaction that leads to the formation of hydroperoxides and subsequent degradation products. This process can be accelerated by exposure to air (oxygen), light, heat, and trace metals.[5][6]

Trustworthiness in Experimental Design: To ensure the integrity of your experiments, it is crucial to minimize oxidation. This can be achieved by:

-

Storing the compound under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Using amber glass vials to protect from light.[7]

-

Storing at low temperatures (-20°C or -80°C).[7]

-

Adding antioxidants such as butylated hydroxytoluene (BHT) to solvents, though care must be taken to ensure the antioxidant does not interfere with downstream applications.

Hydrolysis

The methyl ester can be hydrolyzed back to the parent fatty acid and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases).

-

Acid-Catalyzed Hydrolysis: Typically carried out by refluxing with a methanolic solution of a strong acid like HCl or H₂SO₄ in the presence of water.[8]

-

Base-Catalyzed Saponification: This involves heating with an aqueous or alcoholic solution of a base like NaOH or KOH to form the carboxylate salt, which is then acidified to yield the free fatty acid.

Causality in Protocol Selection: The choice of hydrolysis method depends on the desired outcome and the stability of the molecule. For instance, if the goal is to quantify the fatty acid, a gentle enzymatic hydrolysis might be preferred to avoid potential isomerization or degradation that can occur under harsh acidic or basic conditions.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure reliable and reproducible results.

Synthesis: Acid-Catalyzed Esterification of Docosatetraenoic Acid

This protocol describes a standard method for the preparation of the methyl ester from the corresponding free fatty acid.[8]

Methodology:

-

Preparation of Reagent: Prepare a 1.2% (w/v) solution of HCl in methanol. This can be achieved by carefully adding acetyl chloride to anhydrous methanol or by using a commercially available solution.

-

Reaction Setup: In a clean, dry reaction vial, dissolve docosatetraenoic acid in a minimal amount of toluene. Add the methanolic HCl solution in a significant excess (e.g., 100-fold molar excess of methanol).

-

Reaction Conditions: The reaction can be performed under two sets of conditions:

-

Mild: Incubate at 45°C overnight (approximately 14 hours).

-

Rapid: Heat at 100°C for 1-1.5 hours. For polyunsaturated fatty acids, the milder conditions are generally recommended to minimize potential side reactions.

-

-

Work-up: After cooling to room temperature, add equal volumes of hexane and water to the reaction mixture. Vortex thoroughly to extract the fatty acid methyl ester into the hexane layer.

-

Isolation: Carefully separate the upper hexane layer containing the docosatetraenoic acid methyl ester. The solvent can be removed under a stream of nitrogen or by rotary evaporation at a low temperature.

Diagram of Synthesis:

Caption: Acid-catalyzed esterification of docosatetraenoic acid.

Purification by Preparative Reversed-Phase HPLC

For high-purity docosatetraenoic acid methyl ester, preparative high-performance liquid chromatography (HPLC) is a powerful technique.[9]

Methodology:

-

Column Selection: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of a non-polar solvent like dichloromethane or chloroform can improve the solubility and elution of these long-chain esters.[9]

-

Sample Preparation: Dissolve the crude docosatetraenoic acid methyl ester in the initial mobile phase solvent.

-

Gradient Elution (Example):

-

Initial Conditions: 80% Acetonitrile, 20% Water.

-

Gradient: Linearly increase to 100% Acetonitrile over 20 minutes.

-

Hold: Hold at 100% Acetonitrile for 10 minutes.

-

Re-equilibration: Return to initial conditions and re-equilibrate the column for at least 10 minutes before the next injection.

-

-

Detection: An evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest.

-

Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.

Expert Insight: The separation on a C18 column is based on hydrophobicity. Longer chain and more saturated fatty acid esters will have longer retention times. The elution order can be manipulated by adjusting the solvent gradient.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acid methyl esters.[5][10]

Methodology:

-

Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560) or a polyethylene glycol phase (e.g., Carbowax), is recommended for the separation of polyunsaturated fatty acid isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Oven Temperature Program (Example):

-

Initial Temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at a rate of 4°C/min.

-

Hold: Hold at 240°C for 20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Diagram of Analytical Workflow:

Caption: Workflow for the analysis of docosatetraenoic acid methyl ester.

Spectroscopic Characterization

Mass Spectrometry (MS)

Under electron ionization (EI), long-chain polyunsaturated fatty acid methyl esters exhibit characteristic fragmentation patterns. However, the molecular ion (M⁺) may be weak or absent, especially with increasing unsaturation.[11] Chemical ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight.[5]

Expected Fragmentation:

-

McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of fatty acid methyl esters.

-

Hydrocarbon Fragments: A series of peaks corresponding to the loss of alkyl fragments from the acyl chain.

-

Fragments related to double bond positions: While complex, the fragmentation pattern can provide clues about the location of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

-OCH₃ (methyl ester): A singlet around 3.6 ppm.

-

=CH- (olefinic protons): A complex multiplet between 5.3 and 5.4 ppm.

-

-CH=CH-CH₂-CH=CH- (bis-allylic protons): A triplet around 2.8 ppm.

-

-CH₂-COO- (alpha-methylene protons): A triplet around 2.3 ppm.

-

-CH₂-CH= (allylic protons): A multiplet around 2.0-2.1 ppm.

-

-(CH₂)n- (aliphatic protons): A broad signal around 1.2-1.4 ppm.

-

-CH₃ (terminal methyl group): A triplet around 0.9 ppm.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

C=O (carbonyl): ~174 ppm.

-

=CH (olefinic carbons): ~127-132 ppm.

-

-OCH₃ (methyl ester): ~51 ppm.

-

-CH₂- (aliphatic carbons): ~22-34 ppm.

-

-CH₃ (terminal methyl carbon): ~14 ppm.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of docosatetraenoic acid methyl ester.

-

Short-term Storage: For solutions in organic solvents, storage at -20°C under an inert atmosphere is recommended.

-

Long-term Storage: For neat material or for extended periods, storage at -80°C is preferable to minimize degradation.[7]

-

Handling: As these compounds are susceptible to oxidation, it is advisable to handle them under an inert gas blanket whenever possible. Avoid repeated freeze-thaw cycles.

Conclusion

Docosatetraenoic acid methyl ester represents a class of important lipid molecules with diverse research applications. A thorough understanding of their physical and chemical properties, coupled with robust protocols for their synthesis, purification, and analysis, is essential for obtaining reliable and meaningful experimental data. While specific experimental data for all isomers may be limited, the principles and methodologies outlined in this guide provide a solid foundation for working with these and other long-chain polyunsaturated fatty acid methyl esters.

References

- 1. 13487-42-8 CAS MSDS (CIS-7,10,13,16,19-DOCOSA-TETRAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cis-13,16,19-Docosatrienoic acid methyl ester | C23H40O2 | CID 15748574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-7,10,13,16-Docosatetraenoic acid, methyl ester [webbook.nist.gov]

- 4. This compound | C23H38O2 | CID 12823768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. agronomy.emu.ee [agronomy.emu.ee]

- 7. 7,10,13,16-Docosatetraenoic acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. saspublishers.com [saspublishers.com]

- 11. jeol.com [jeol.com]

cis-7,10,13,16-Docosatetraenoic acid methyl ester discovery and history

An In-depth Technical Guide to cis-7,10,13,16-Docosatetraenoic Acid Methyl Ester: From Discovery to Modern Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound, the derivatized form of adrenic acid (AdA), a significant omega-6 polyunsaturated fatty acid (PUFA). We delve into the historical context of its discovery within the broader field of fatty acid research, its detailed biochemical profile, and the intricate metabolic pathways governing its synthesis and degradation. The guide explores the dual physiological and pathophysiological roles of adrenic acid, from its importance in early brain development to its function as a pro-inflammatory mediator. A significant focus is placed on the analytical workflows for its identification and quantification, providing researchers and drug development professionals with detailed, field-proven protocols for sample preparation and gas chromatography-mass spectrometry (GC-MS) analysis.

Discovery and Historical Context

The story of cis-7,10,13,16-docosatetraenoic acid is intrinsically linked to the broader history of research into polyunsaturated fatty acids (PUFAs). The initial impetus for PUFA research came from epidemiological studies in the mid-20th century. Landmark observations of Greenland Inuit populations, who consumed a diet rich in marine fats, revealed a surprisingly low incidence of coronary heart disease[1][2]. This sparked intense scientific investigation into the components of these fats, primarily the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[1][2].

This exploration of the omega-3 pathway ran parallel to research on the omega-6 family of fatty acids, to which adrenic acid belongs[3]. As researchers elucidated the metabolic pathways, it became clear that mammals could convert the essential fatty acid linoleic acid into longer, more unsaturated fatty acids. The central compound in this pathway, arachidonic acid (ARA), was identified as a precursor to a vast array of signaling molecules. Subsequent research established that arachidonic acid could be further elongated by two carbons to form all-cis-7,10,13,16-docosatetraenoic acid, which was named adrenic acid due to its high concentration in the adrenal glands[4][5]. Its methyl ester is the form commonly used for analysis and as a chemical standard in research.

Biochemical Profile

This compound is the methyl-esterified form of adrenic acid. The esterification of the carboxylic acid group makes the molecule less polar and more volatile, which is a critical prerequisite for analysis by gas chromatography.

| Property | Value | Reference(s) |

| Systematic Name | methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate | [6] |

| Common Name | Adrenic acid methyl ester; Methyl adrenate | [6] |

| Chemical Formula | C₂₃H₃₈O₂ | [6][7] |

| Molecular Weight | 346.55 g/mol | |

| Parent Acid | cis-7,10,13,16-Docosatetraenoic acid (Adrenic Acid) | [4] |

| Fatty Acid Family | Omega-6 (ω-6) | [4] |

| Physical Form | Liquid | |

| Storage Temperature | -20°C |

Biosynthesis and Metabolism

Adrenic acid is a naturally occurring PUFA synthesized in the body through the elongation of arachidonic acid (ARA), a 20-carbon omega-6 fatty acid.[4] This metabolic conversion is a key step in the omega-6 pathway. Once formed, adrenic acid can be metabolized by cellular enzymes to produce biologically active products, including dihomoprostaglandins and epoxydocosatrienoic acids (EDTs), which are also known as dihomo-EETs.[4] These molecules act as signaling lipids with various physiological effects.

The biosynthesis pathway from arachidonic acid and subsequent metabolism of adrenic acid is a multi-step enzymatic process.

Physiological and Pathophysiological Roles

Adrenic acid is a significant component of cellular membranes, particularly in specific tissues. It is one of the most abundant fatty acids found in the early human brain, suggesting a crucial role during development.[4] Its presence is also notable in the adrenal glands, kidneys, and vasculature.[5]

The physiological functions of adrenic acid are largely mediated by its metabolic products:

-

Vascular Regulation : Metabolites such as EDTs can act as endothelium-derived hyperpolarizing factors, contributing to the regulation of vascular tone.[4][5]

-

Cellular Stress Response : EDTs have demonstrated protective effects by exerting anti-endoplasmic reticulum stress activities.[4]

-

Neurological Function : The high concentration of long-chain PUFAs, including adrenic acid, in neural tissues is critical for maintaining plasma membrane integrity and supporting neuronal signaling.[8][9][10]

However, the accumulation of adrenic acid and other omega-6 PUFAs can have detrimental effects. Diets high in fats and simple sugars can lead to an increase in adrenic acid levels.[3] Elevated levels are associated with a pro-inflammatory state and have been implicated in several chronic diseases:

-

Inflammation : Adrenic acid can act as an inflammation enhancer, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[3][5]

-

Chronic Diseases : Increases in omega-6 PUFAs are linked to a higher risk of cardiovascular disease, type 2 diabetes, and obesity.[3]

Analytical Methodologies

The accurate quantification of cis-7,10,13,16-docosatetraenoic acid from biological or pharmaceutical samples requires its conversion to the more volatile methyl ester form. The standard analytical workflow involves lipid extraction, transesterification (or methylation), and analysis by Gas Chromatography (GC), typically coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

Protocol 1: Lipid Extraction and Transesterification

This protocol describes a standard method for converting fatty acids within a lipid sample to their corresponding fatty acid methyl esters (FAMEs).

Rationale: Direct injection of lipids into a GC is not feasible due to their low volatility and thermal instability. Transesterification cleaves the fatty acids from their glycerol backbone (in triglycerides and phospholipids) and simultaneously creates a methyl ester, rendering them suitable for GC analysis. Acid-catalyzed methylation (e.g., with methanolic HCl or BF₃) is a robust and widely used method.

Methodology:

-

Sample Preparation : Start with a known quantity of the biological sample (e.g., 50-100 mg of tissue or 100 µL of plasma). If the sample is solid, homogenize it in a suitable solvent.

-

Lipid Extraction :

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transesterification :

-

Add 2 mL of 1.25 M methanolic HCl to the dried lipid extract.

-

Add an internal standard (e.g., C17:0 methyl ester) at this stage for accurate quantification.

-

Seal the tube tightly with a Teflon-lined cap and heat at 85°C for 1.5 hours in a heating block or water bath.

-

Cool the tube to room temperature.

-

-

FAME Extraction :

-

Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex for 1 minute and then centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

The upper hexane layer, now containing the FAMEs, is carefully transferred to a GC vial for analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis